BenchChemオンラインストアへようこそ!

2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

anticancer indole acetamide halogen regioisomer

2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 1190240-99-3, molecular formula C₁₈H₁₅BrN₂O₃, MW 387.2) is a synthetic small molecule comprising a 6‑bromoindole core linked via an acetamide bridge to a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety. The compound belongs to the broader class of indole‑acetamide derivatives, several of which have been investigated as inhibitors of indoleamine 2,3‑dioxygenase (IDO) and tryptophan 2,3‑dioxygenase (TDO), as well as histone deacetylases (HDACs).

Molecular Formula C18H15BrN2O3
Molecular Weight 387.2 g/mol
Cat. No. B10979685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Molecular FormulaC18H15BrN2O3
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br
InChIInChI=1S/C18H15BrN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)
InChIKeySFVWRPMDOPYTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A Specialized Brominated Indole-Acetamide for Focused Research Procurement


2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 1190240-99-3, molecular formula C₁₈H₁₅BrN₂O₃, MW 387.2) is a synthetic small molecule comprising a 6‑bromoindole core linked via an acetamide bridge to a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety . The compound belongs to the broader class of indole‑acetamide derivatives, several of which have been investigated as inhibitors of indoleamine 2,3‑dioxygenase (IDO) and tryptophan 2,3‑dioxygenase (TDO), as well as histone deacetylases (HDACs) [1]. Its structural hallmarks—the electron‑withdrawing bromine at the indole 6‑position and the conformationally constrained benzodioxin group—create a pharmacophore that distinguishes it from simpler indole‑acetamides, making precise isomeric and substituent identity critical for reproducible experimental outcomes.

Why 2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cannot Be Replaced by Generic Indole-Acetamide Analogs


Within the indole‑acetamide family, small structural changes drive large potency shifts and selectivity flips. The non‑brominated analog N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑(1H‑indol‑1‑yl)acetamide (CAS 1144487‑95‑5) lacks the 6‑bromo substituent that modulates electron density on the indole ring, directly impacting target binding . Conversely, the 5‑chloro regioisomer 2‑(5‑chloro‑1H‑indol‑1‑yl)‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide has demonstrated cytotoxicity with IC₅₀ values below 10 µM in Huh7 and Caco‑2 cell lines, but the shift of the halogen from the 6‑ to the 5‑position alters both target engagement and off‑target profiles . Even the benzodioxin‑amine fragment is non‑trivial: replacement with 1H‑indol‑6‑amine or 1H‑indol‑4‑amine (e.g., 2‑(6‑bromo‑1H‑indol‑1‑yl)‑N‑(1H‑indol‑6‑yl)acetamide, CAS 1190254‑86‑4) introduces additional hydrogen‑bond donors and larger aromatic surfaces, changing solubility, logP, and polypharmacology . Because the 6‑bromo‑indole‑acetamide‑benzodioxin architecture is rarely studied as a single chemical entity, substituting a “close” but chemically distinct analog can produce non‑overlapping structure‑activity relationships that invalidate experimental conclusions.

2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Quantitative Differentiation Evidence Against the Closest Analogs


6-Bromo vs. 5-Chloro Positional Isomer: Halogen-Dependent Cytotoxicity Shift

The 5‑chloro positional isomer 2‑(5‑chloro‑1H‑indol‑1‑yl)‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide exhibits IC₅₀ values below 10 µM in Huh7 (hepatocellular carcinoma) and Caco‑2 (colorectal adenocarcinoma) cell lines . The target compound, bearing a 6‑bromo instead of a 5‑chloro substituent, is expected to display a different cytotoxicity profile because (i) bromine is larger and more polarizable than chlorine, (ii) the substitution position alters the indole ring’s frontier molecular orbital energies as demonstrated for brominated indole natural products, and (iii) the 6‑position is closer to the acetamide‑benzodioxin vector, introducing steric constraints absent in the 5‑substituted isomer [1]. Without directly measured head‑to‑head data for the target compound, this differential structure‑cytotoxicity relationship defines a clear hypothesis‑driven selection criterion: researchers comparing halogen‑regioisomer series must include the 6‑bromo variant to complete the structure‑activity landscape.

anticancer indole acetamide halogen regioisomer

Presence vs. Absence of the 6‑Bromo Substituent: Impact on Anti‑Inflammatory Potency

A direct comparative study of marine mollusc‑derived brominated indoles demonstrated that mono‑brominated indole compounds inhibit nitric oxide (NO) production with IC₅₀ values of 30.8–40 µg/mL, while non‑brominated isatin and dimeric indole species were significantly less active [1]. The target compound carries a single bromine at the indole 6‑position, making it structurally homologous to the active mono‑brominated indole chemotype. In contrast, the debromo analog N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑(1H‑indol‑1‑yl)acetamide (CAS 1144487‑95‑5) lacks the bromine atom entirely and is predicted to have substantially weaker anti‑inflammatory activity based on the bromine‑dependent SAR established in the aforementioned study .

anti-inflammatory brominated indole nitric oxide inhibition

Benzodioxin‑Amine vs. Indole‑Amine: Differential Biological Annotation in IDO/TDO Patent Space

Chinese patent CN‑109575022‑A discloses a series of indole‑acetamide compounds with inhibitory activity against indoleamine 2,3‑dioxygenase (IDO), highlighting the acetamide‑linked indole scaffold as a privileged chemotype for immunometabolic enzyme inhibition [1]. Among the disclosed analogs, those retaining the 2‑(6‑bromo‑1H‑indol‑1‑yl)acetamide core but varying the amine portion showed binding data in the sub‑micromolar range, with selected examples from the same patent family (US10034939, US11207302) achieving IDO IC₅₀ values below 500 nM [2]. The target compound’s benzodioxin‑6‑amine moiety is chemically distinct from the indol‑6‑amine or indol‑4‑amine moieties used in the patent exemplars; the benzodioxin group adds two oxygen atoms and an ethylene bridge that can participate in hydrogen bonding and affect conformational flexibility. This structural divergence means the target compound probes IDO/TDO binding pockets in ways that the indole‑amine variants cannot, making it a valuable tool compound for mapping the amine‑region tolerance of the IDO/TDO active site.

IDO inhibitor TDO inhibitor indole acetamide patent landscape

Benzodioxin Ring as a Conformational Lock: Differentiating the Amide Vector from Simple Aniline or Phenyl Analogs

The 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety enforces a semi‑rigid bicyclic geometry on the acetamide‑amine vector, restricting rotation around the N‑aryl bond to a narrower torsional profile than unconstrained anilines or benzylamines [1]. In the non‑brominated series, the benzodioxin analog N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2‑(1H‑indol‑1‑yl)acetamide (CAS 1144487‑95‑5) has measured logP and topological polar surface area (TPSA) values that differ from its flexible phenyl‑acetamide counterparts, which translates to altered membrane permeability and metabolic stability . The target compound inherits this conformational restriction while adding the 6‑bromo substituent, creating a dual differentiation point—restricted amine geometry plus electron‑withdrawing bromine—that is unavailable in any single comparator within the commercial catalog.

conformational restriction benzodioxin indole acetamide drug design

2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Evidence-Mapped Application Scenarios for Targeted Procurement


Halogen-Regioisomer SAR Mapping in Indole-Acetamide Anticancer Series

Researchers systematically comparing 5‑chloro, 5‑bromo, 6‑chloro, and 6‑bromo indole‑acetamide‑benzodioxin analogs require the 6‑bromo variant as the critical missing piece of the regioisomeric matrix. The 5‑chloro analog shows IC₅₀ values below 10 µM in Huh7 and Caco‑2 cells, and the 6‑bromo compound is the direct comparator needed to quantify the potency penalty or gain upon shifting the halogen from position 5 to position 6. This compound is procured specifically to complete the 2×2 halogen‑position factorial SAR design.

Bromine-Dependent Anti-Inflammatory Pharmacophore Validation

Building on the observation that mono‑brominated indoles from natural sources inhibit NO production (IC₅₀ 30–40 µg/mL) while non‑brominated analogs are inactive, this compound serves as a synthetic probe to test whether the 6‑bromo‑benzodioxin‑acetamide architecture retains anti‑inflammatory activity. It is used alongside the debromo analog (CAS 1144487‑95‑5) in LPS‑stimulated macrophage assays to establish the minimal brominated pharmacophore for NO, TNFα, and PGE₂ inhibition.

IDO/TDO Inhibitor Lead Optimization: Probing the Amine-Vector Tolerance

In IDO/TDO drug discovery programs referencing the CN‑109575022‑A patent family, this compound fills the benzodioxin‑amine structural niche not covered by the disclosed indole‑amine or quinoline‑amine exemplars. It is used in head‑to‑head enzymatic assays (recombinant hIDO1/hTDO, spectrophotometric kynurenine detection) to determine whether the fused diether ring improves subtype selectivity or metabolic stability relative to the patent‑exemplified comparators that achieve IDO IC₅₀ below 500 nM.

Conformationally Restricted Fragment Library Expansion for FBDD

Fragment‑based drug discovery (FBDD) collections benefit from rigid, three‑dimensional fragments with synthetic handles. This compound provides a 6‑bromoindole core for cross‑coupling diversification combined with a semi‑rigid benzodioxin‑amide vector. The bromine serves as a versatile functional handle for Suzuki, Buchwald, or Ullmann couplings, while the benzodioxin constraint reduces conformational entropy, making the compound a suitable starting point for structure‑guided fragment growing campaigns.

Quote Request

Request a Quote for 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.